molecular formula C9H9N3S2 B071277 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol CAS No. 187795-50-2

4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol

Cat. No. B071277
M. Wt: 223.3 g/mol
InChI Key: PKFGYLPKWBDFLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol derivatives often involves intramolecular cyclization processes, where compounds such as carbonyl thiosemicarbazide are cyclized under certain conditions to form the triazole thiol structure. These processes may involve microwave irradiation for enhanced yield and regioselectivity, as well as the use of bases like triethylamine for alkylation reactions. For example, microwave irradiation (MWI) has been utilized for the synthesis of similar compounds in good yield by intramolecular cyclization, followed by a regioselective S-alkylation with allyl bromide under basic conditions (Ashry et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol derivatives can be performed using techniques like single-crystal X-ray diffraction. These analyses provide insights into the compound's geometry, electronic structure, and conformational flexibility. The structure of closely related compounds has been determined, highlighting the importance of X-ray crystallography in understanding the molecular geometry and electronic properties (Cansiz et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol derivatives includes their ability to undergo various chemical reactions, such as S-alkylation, due to the presence of an active thiol group. These reactions are crucial for the synthesis of a wide range of derivatives with potential biological activities. For instance, the regioselective S-alkylation of similar compounds has been achieved, demonstrating the compound's versatility in chemical synthesis (Ashry et al., 2006).

Scientific Research Applications

Anticancer Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
  • Methods of Application: The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . Molecular docking studies were also done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .
  • Results: Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Crystal Structure Analysis

  • Scientific Field: Crystallography
  • Application Summary: The crystal structure of a 1,2,4-triazole derivative was determined by X-ray diffraction at low temperature (100 K) .
  • Methods of Application: The structure was solved by direct methods and refined by least-squares on Fobs2 by using the SHELXS-97 and SHELXL-97 programs .
  • Results: The molecular structure is non-planar. The crystal packing is stabilized by N–H·N and C–H·S type hydrogen bonds .

Pharmacological Activities

  • Scientific Field: Pharmacology
  • Application Summary: 1,2,4-triazole derivatives exhibit a wide range of pharmacological activities, such as antifungal, herbicidal, antiviral and anticancer activities, as well as catalase inhibitors .
  • Methods of Application: Various chemical synthesis methods are used to create these derivatives .
  • Results: Some drugs that are clinically used for the treatment of various diseases are based on 1,2,4-triazole derivatives .

Antifungal Agents

  • Scientific Field: Pharmacology
  • Application Summary: 1,2,4-triazole derivatives are used in the synthesis of antifungal drugs like itraconazole, posaconazole, and voriconazole .
  • Methods of Application: These drugs are synthesized using various chemical methods and are administered orally or intravenously .
  • Results: These drugs have been effective in treating a variety of fungal infections .

Antiviral Agents

  • Scientific Field: Virology
  • Application Summary: 1,2,4-triazole derivatives have shown potential as antiviral agents .
  • Methods of Application: These compounds are synthesized and tested against various viral strains in vitro .
  • Results: Some 1,2,4-triazole derivatives have shown promising results against certain viruses .

Antidepressant Agents

  • Scientific Field: Neuropsychopharmacology
  • Application Summary: 1,2,4-triazole derivatives have been explored for their potential antidepressant activity .
  • Methods of Application: These compounds are synthesized and their antidepressant activity is usually explored by the forced swim test .
  • Results: Some 1,2,4-triazole derivatives have shown promising results in these tests .

Antimicrobial Agents

  • Scientific Field: Microbiology
  • Application Summary: 1,2,4-triazole derivatives have shown potential as antimicrobial agents .
  • Methods of Application: These compounds are synthesized and tested against various bacterial and fungal strains in vitro .
  • Results: Some 1,2,4-triazole derivatives have shown promising results against certain bacteria and fungi .

Anti-inflammatory Agents

  • Scientific Field: Pharmacology
  • Application Summary: 1,2,4-triazole derivatives have been explored for their potential anti-inflammatory activity .
  • Methods of Application: These compounds are synthesized and their anti-inflammatory activity is usually explored by various in vivo and in vitro models .
  • Results: Some 1,2,4-triazole derivatives have shown promising results in these tests .

Anticonvulsant Agents

  • Scientific Field: Neuropsychopharmacology
  • Application Summary: 1,2,4-triazole derivatives have been explored for their potential anticonvulsant activity .
  • Methods of Application: These compounds are synthesized and their anticonvulsant activity is usually explored by various in vivo models .
  • Results: Some 1,2,4-triazole derivatives have shown promising results in these tests .

Safety And Hazards

This compound is classified as an irritant .

properties

IUPAC Name

4-prop-2-enyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S2/c1-2-5-12-8(10-11-9(12)13)7-4-3-6-14-7/h2-4,6H,1,5H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFGYLPKWBDFLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351651
Record name 4-(Prop-2-en-1-yl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol

CAS RN

187795-50-2
Record name 4-(Prop-2-en-1-yl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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